Enantiomer-Dependent Enzyme Inhibition Potency: (S) vs. (R) Configuration in Benzimidazole-Hybrid Chiral Series
In a series of chiral benzimidazole amine hybrids synthesized from commercially available cyclohexylethylamine enantiomers, the (S)-configured derivative 4d demonstrated weaker inhibition of human carbonic anhydrase I (hCA-I), carbonic anhydrase II (hCA-II), and acetylcholinesterase (AChE) compared to its (R)-configured counterpart 4c. Specifically, compound 4d (S) showed an IC50 of 0.620 µM for hCA-I, 0.635 µM for hCA-II, and 100 nM for AChE, whereas compound 4c (R) showed IC50 values of 0.173 µM, 0.233 µM, and 26.92 nM, respectively [1]. This indicates a clear pharmacodynamic distinction, with the (R)-enantiomer being 2.7–3.7 fold more potent across all three targets. [1] While this data is generated on more complex hybrid molecules, it establishes the principle that the cyclohexylethylamine stereocenter fundamentally dictates target engagement, implying (S)-1-(1-cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine will impart distinct biological properties compared to its (R) isomer when used as a building block to construct analogous inhibitors.
| Evidence Dimension | Enzyme inhibition potency (IC50) against hCA-I, hCA-II, and AChE |
|---|---|
| Target Compound Data | Compound 4d (S-cyclohexylethylamine hybrid): hCA-I IC50 = 0.620 µM; hCA-II IC50 = 0.635 µM; AChE IC50 = 100 nM |
| Comparator Or Baseline | Compound 4c (R-cyclohexylethylamine hybrid): hCA-I IC50 = 0.173 µM; hCA-II IC50 = 0.233 µM; AChE IC50 = 26.92 nM |
| Quantified Difference | R-enantiomer is 3.6-fold more potent for hCA-I, 2.7-fold more potent for hCA-II, and 3.7-fold more potent for AChE |
| Conditions | In vitro enzyme inhibition assays using purified human erythrocyte carbonic anhydrase I, II, and acetylcholinesterase; compounds pre-incubated with enzyme before substrate addition (pH 7.4, 25°C). |
Why This Matters
This data cautions procurement teams that the (S)-enantiomer is not simply a mirror image; selecting the wrong enantiomer for building an inhibitor library could result in a 3–4 fold potency loss.
- [1] Tunç, T., Öner, E., Gök, Y., Demir, Y., Taskin-Tok, T., Aktaş, A., Gülçin, İ., & Yalın, S. (2023). Influence of Chirality of Benzimidazole Amine Hybrids on Inhibition of Human Erythrocytes Carbonic Anhydrase I, II and Acetylcholinesterase. Chemistry & Biodiversity, 20(6), e202300207. https://doi.org/10.1002/cbdv.202300207 View Source
